molecular formula C15H12IN3O3 B5439217 ethyl 7-hydroxy-2-(4-iodophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate

ethyl 7-hydroxy-2-(4-iodophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No. B5439217
M. Wt: 409.18 g/mol
InChI Key: HOXFVFNQBTWKIG-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-2-(4-iodophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate, also known as EIPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EIPPC is a pyrazolopyrimidine derivative that has shown promising results in scientific research as an inhibitor of certain enzymes and as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of ethyl 7-hydroxy-2-(4-iodophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is based on its ability to inhibit the activity of certain enzymes and modulate various cellular processes. This compound inhibits the activity of PKB by binding to its active site and preventing its phosphorylation, which is necessary for its activation. Inhibition of PKB activity by this compound results in the activation of various pro-apoptotic proteins, which induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Inhibition of PKB activity by this compound results in the activation of various pro-apoptotic proteins, which induce apoptosis in cancer cells. This compound has also been shown to exhibit anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of ethyl 7-hydroxy-2-(4-iodophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is its ability to inhibit the activity of PKB, which is a crucial enzyme involved in various cellular processes. This compound has also been shown to exhibit anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases. However, one of the major limitations of this compound is its low solubility in water, which makes it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on ethyl 7-hydroxy-2-(4-iodophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate. One of the potential future directions is the development of more efficient synthesis methods that can yield higher yields of this compound. Another potential future direction is the identification of other enzymes that can be inhibited by this compound, which can lead to the development of new therapeutic agents for various diseases. Additionally, the potential use of this compound as a diagnostic tool for various diseases can also be explored in the future.

Synthesis Methods

The synthesis of ethyl 7-hydroxy-2-(4-iodophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-iodoaniline with ethyl acetoacetate in the presence of a base to form 4-iodophenylpyrazolone. The second step involves the reaction of 4-iodophenylpyrazolone with guanidine carbonate in the presence of a catalyst to form 7-hydroxy-2-(4-iodophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid. Finally, the esterification of the carboxylic acid with ethanol in the presence of a condensing agent yields this compound.

Scientific Research Applications

Ethyl 7-hydroxy-2-(4-iodophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is its use as an inhibitor of certain enzymes. This compound has been shown to inhibit the activity of protein kinase B (PKB), which plays a crucial role in various cellular processes such as cell growth, proliferation, and survival. Inhibition of PKB activity by this compound has been shown to induce apoptosis in cancer cells and suppress tumor growth in animal models.
Another potential application of this compound is its use as a therapeutic agent for various diseases. This compound has been shown to exhibit anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and rheumatoid arthritis.

properties

IUPAC Name

ethyl 2-(4-iodophenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12IN3O3/c1-2-22-15(21)12-8-14(20)19-13(17-12)7-11(18-19)9-3-5-10(16)6-4-9/h3-8,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXFVFNQBTWKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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